molecular formula C11H19NO4 B12929178 tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate

tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate

Cat. No.: B12929178
M. Wt: 229.27 g/mol
InChI Key: CSCYLUWCHOCIRE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of tert-butyl 4-hydroxy-2-methylmorpholine-4-carboxylate with a formylating agent such as formic acid or formic anhydride . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature, depending on the specific reaction . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various chemical reactions that modify the structure and function of target molecules. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby altering their activity and function .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-formyl-2-methylmorpholine-4-carboxylate include:

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 3-formyl-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3

InChI Key

CSCYLUWCHOCIRE-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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